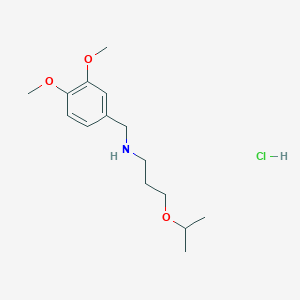
N-(1-ethylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide
Descripción general
Descripción
N-(1-ethylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide, commonly known as EPBS, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel that plays a crucial role in pain sensation, inflammation, and thermoregulation.
Mecanismo De Acción
EPBS exerts its pharmacological effects by selectively binding to the N-(1-ethylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide receptor and blocking its activation by agonists. This compound is a non-selective cation channel that is activated by various stimuli, such as heat, acidity, and capsaicin. Upon activation, it allows the influx of calcium and sodium ions into the cells, leading to depolarization and the generation of action potentials. EPBS binds to a specific site on the extracellular domain of the this compound receptor, preventing the conformational changes required for its activation.
Biochemical and Physiological Effects
EPBS has been shown to have several biochemical and physiological effects in animal models of various diseases. It has been found to reduce pain sensation, inflammation, and hyperthermia by inhibiting the activation of this compound receptors. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Moreover, EPBS has been found to have anti-tumor effects in animal models of cancer by inhibiting the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPBS has several advantages for lab experiments. It is a highly selective antagonist of the N-(1-ethylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide receptor, which allows for the specific inhibition of its activation without affecting other ion channels or receptors. Moreover, EPBS has a long half-life and can be administered orally or intraperitoneally, which makes it suitable for chronic studies. However, EPBS has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents, such as DMSO or ethanol, for its preparation. Moreover, EPBS has poor bioavailability and can be rapidly metabolized and excreted by the liver and kidneys.
Direcciones Futuras
EPBS has several potential future directions for scientific research. It can be used to study the role of N-(1-ethylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide receptors in various diseases, such as chronic pain, inflammation, and cancer. Moreover, EPBS can be modified to improve its pharmacological properties, such as solubility, bioavailability, and selectivity. Furthermore, EPBS can be used as a lead compound for the development of new this compound antagonists with improved therapeutic potential.
Aplicaciones Científicas De Investigación
EPBS has been extensively used in scientific research to study the role of N-(1-ethylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide receptors in various physiological and pathological processes. It has been shown to inhibit the activation of this compound receptors by capsaicin, a natural compound found in chili peppers, and other agonists. This inhibition has been found to reduce pain sensation, inflammation, and hyperthermia in animal models of various diseases, such as arthritis, neuropathic pain, and cancer.
Propiedades
IUPAC Name |
N-pentan-3-yl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-14(4-2)17-16(19)13-8-7-9-15(12-13)22(20,21)18-10-5-6-11-18/h7-9,12,14H,3-6,10-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTLHBLRCUHCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4444709.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4444711.png)
![2-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4444721.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-thiophenesulfonamide](/img/structure/B4444729.png)
![2-(2,5-dimethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4444742.png)
![N-(2-chlorophenyl)-3-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4444761.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4444762.png)

![N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}valine](/img/structure/B4444777.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4444786.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine](/img/structure/B4444789.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4444795.png)
![11-(2-furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B4444796.png)
